Proquinazid

Übersicht

Beschreibung

Proquinazid is a new-generation fungicide developed by DuPont in 1993. It is primarily used to control powdery mildew infections in high-value crops such as strawberries, cereals, and grapevines . This compound is the only member of the quinazolinone family and is highly lipophilic, allowing it to penetrate the cuticle of leaves and fruits, increasing its resistance to washing . This compound is authorized in the European Union for combating powdery mildew infections .

Wirkmechanismus

Target of Action

Proquinazid, a fungicide, primarily targets fungal spores, specifically those causing powdery mildew in various crops . It inhibits the germination of these spores, thereby preventing the formation of appressoria, structures that are necessary for the infection of host plants .

Mode of Action

this compound operates by inhibiting the germination of fungal spores and preventing the formation of appressoria . This action is both preventative and curative, stopping infections by translocating and inhibiting appressoria development . The exact molecular target within the signal transduction pathways is currently unknown .

Biochemical Pathways

It is known to interfere with signal transduction pathways . A possible secondary mode of action of stimulating the expression of host defense genes is currently under investigation .

Result of Action

The primary result of this compound’s action is the control of powdery mildew on various crops, including cereals and grapevines . By inhibiting spore germination and appressoria formation, this compound prevents the infection of host plants, thereby protecting them from disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has increased stability to sunlight, which allows for field application . Additionally, its residual control lasts for four to six weeks, and its vapor action may also contribute to its activity . If a second application is needed, this compound should be mixed with a product having an alternative mode of action to prevent resistance development .

Biochemische Analyse

Biochemical Properties

Proquinazid interacts with various biomolecules in its role as a fungicide. It is highly lipophilic, allowing it to easily penetrate the cuticle of leaves and fruits, thus increasing its resistance to washing .

Cellular Effects

This compound has a unique mode of action that makes it an ideal candidate for combined pest management strategies aimed at controlling pests and preventing fungal resistance . It is effective in controlling powdery mildew in strawberry fields, primarily caused by Podosphaera aphanis and Podosphaera macularis . While this compound exhibits low toxicity to mammals, it has been reported to be highly toxic to aquatic organisms .

Molecular Mechanism

It is thought to act by interfering with signal transduction pathways . This interference disrupts the communication between fungal and plant cells, inhibiting the development of fungal infections .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and resistance to degradation over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

The metabolic pathways of this compound involve the interaction with various enzymes and cofactors

Transport and Distribution

This compound, being highly lipophilic, can easily penetrate the cuticle of leaves and fruits, thus increasing its resistance to washing . This suggests that this compound may be transported and distributed within cells and tissues through passive diffusion.

Subcellular Localization

Given its lipophilic nature and its ability to penetrate the cuticle of leaves and fruits, it is likely that this compound can localize to various compartments within the cell .

Vorbereitungsmethoden

The synthesis of proquinazid involves a three-step strategy optimized to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety with excellent yields . The synthetic route includes the following steps:

Sonogashira Cross-Coupling Reaction: This reaction is used to synthesize functionalized derivatives of this compound.

Activation and Purification: The N-hydroxysuccimidyl ester of the hapten is activated and purified to prepare a protein conjugate with high hapten density.

Immunogen Preparation: The purified hapten is used as an immunogen to raise antibodies.

Analyse Chemischer Reaktionen

Proquinazid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the quinazolinone moiety, altering its chemical properties.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as sodium 6-hydroxyhexanoate and NaH in anhydrous DMF.

Major products formed from these reactions include various functionalized derivatives of this compound, which are used in immunoassays and other analytical methods .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Proquinazid, chemically known as Iodo-2-propoxy-3-propyl-quinazoline-4(3H)-one, functions as a signal transduction agent that interferes with the infection process of fungi. It prevents spore germination and affects the attachment apparatus of pathogens, making it effective against a range of fungal infections in crops like grapes, vegetables, and fruits .

Agricultural Applications

This compound is primarily used in agricultural settings to manage fungal diseases. Its applications include:

- Powdery Mildew Control : Effective against powdery mildew in various crops, including cereals and vegetables .

- Combination Formulations : Often used in combination with other fungicides to enhance efficacy. For instance, formulations combining this compound with prothioconazole or cyproconazole have shown improved results against vegetable powdery mildew .

Efficacy Against Specific Diseases

| Crop Type | Disease Targeted | Application Rate |

|---|---|---|

| Grapes | Powdery Mildew | Up to 5 g ai/100 L |

| Vegetables | Powdery Mildew | Varies by formulation |

| Cereal Crops | Various fungal diseases | 1 to 40 g ai/ha |

Study on Efficacy in Grapes

A study conducted on grapevines demonstrated that this compound significantly reduced the incidence of powdery mildew when applied as a foliar spray. The research indicated that multiple applications throughout the growing season were necessary to maintain effective control over the disease .

Immunochemical Analysis

Recent advancements in immunochemical methods have facilitated the rapid analysis of this compound residues in agricultural products. A study developed a hapten for immunoassays that allows for quick detection of this compound levels, ensuring compliance with safety standards . This method enhances monitoring practices and helps mitigate risks associated with pesticide residues.

Regulatory Status

This compound is not yet registered for use in all regions. For instance, it is listed as not registered by the EPA in certain contexts, indicating ongoing evaluations regarding its safety and environmental impact . Regulatory assessments are crucial for determining acceptable daily intakes (ADIs) and potential risks to human health and the environment.

Future Research Directions

Further research is required to explore:

- Long-term Environmental Impact : Studies assessing the ecological effects of this compound on non-target organisms.

- Resistance Management : Investigating potential resistance development among fungal pathogens and strategies to mitigate this risk.

- Formulation Innovations : Developing new formulations that enhance the stability and efficacy of this compound under various environmental conditions.

Vergleich Mit ähnlichen Verbindungen

Proquinazid is unique among fungicides due to its specific mode of action and its membership in the quinazolinone family. Similar compounds include:

Trifloxystrobin: Another fungicide used to control powdery mildew, but with a different mode of action.

Tebuconazole: A triazole fungicide used for similar purposes but with a different chemical structure.

Myclobutanil: Another fungicide used to control powdery mildew, but with a different mechanism of action.

This compound stands out due to its high lipophilicity, unique mode of action, and its effectiveness in controlling powdery mildew in high-value crops .

Biologische Aktivität

Proquinazid is a systemic fungicide primarily used to control powdery mildew in various crops. Its biological activity is characterized by a unique mode of action, metabolism, and toxicity profiles, making it an important agent in agricultural pest management. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

This compound operates through a specific mode of action that affects fungal growth and reproduction:

- Target Site : this compound targets the nucleic acid metabolism in fungi, specifically inhibiting adenosine deaminase, which is crucial for fungal nucleic acid synthesis.

- Activity Spectrum : It exhibits protectant activity with locally systemic properties and vapor phase redistribution, making it effective against early stages of powdery mildew infections.

The following table summarizes the key aspects of this compound's mode of action compared to other fungicides:

| Fungicide | Mode of Action | Target Site | FRAC Code | Resistance Potential |

|---|---|---|---|---|

| This compound | Nucleic acid metabolism | Adenosine deaminase | A2 | Low |

| Bupirimate | Nucleic acid metabolism | Adenosine deaminase | A2 | Moderate |

| Thiophanate-methyl | Microtubule assembly | β-tubulin assembly | 1 | High |

Pharmacokinetics

This compound exhibits significant pharmacokinetic properties:

- Absorption : Approximately 90% absorption rate observed in studies.

- Distribution : Widely distributed across body tissues, with peak plasma concentrations reached between 4-10 hours post-administration.

- Metabolism : Extensive metabolic processes include hydroxylation and hydrolysis, with major metabolites identified in urine and feces.

A detailed study indicated that after repeated exposure, the highest tissue levels were found in the liver, kidneys, and fat, suggesting no significant bioaccumulation (excretion rates of 86-89% within 48 hours) .

Toxicity and Safety Profile

This compound has been evaluated for its toxicity and potential adverse effects:

- Acute Toxicity : The compound shows low acute toxicity (LD50 > 2250 mg/kg bw) but has demonstrated some toxic effects in long-term dietary studies .

- Carcinogenicity : Some studies indicated a slight increase in hepatocellular adenomas in female mice at high doses, suggesting a need for further investigation into its carcinogenic potential .

- Reproductive Studies : Multi-generation studies showed no significant reproductive toxicity at doses producing systemic toxicity .

Case Studies

Several case studies highlight the efficacy and safety of this compound:

- Field Efficacy Against Powdery Mildew :

- Environmental Impact Assessment :

- Resistance Management :

Eigenschaften

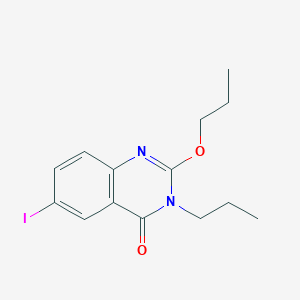

IUPAC Name |

6-iodo-2-propoxy-3-propylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVBXVXXXMLMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058008 | |

| Record name | Proquinazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189278-12-4 | |

| Record name | Proquinazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189278-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proquinazid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189278124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proquinazid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-iodo-2-propoxy-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROQUINAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIH67H4H0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.